N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol . This compound contains a sulfonamide group, which is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(6-amino-5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-6-4-8(9(10)11-5-6)15-7-2-3-7/h4-5,7,12H,2-3H2,1H3,(H2,10,11) |
InChI Key |
PHYWAFCQVADQTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. For instance, the reaction of a sulfonyl chloride with an amine group in the presence of a base such as pyridine can yield the desired sulfonamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Amino-5-cyclopropoxypyridin-3-YL)methanesulfonamide include other sulfonamides such as:
- Methanesulfonamide
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
